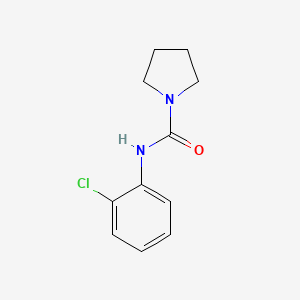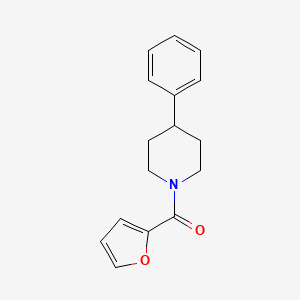
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP has been found to have unique properties that make it an effective agent for preventing and treating dental caries, which is a common dental disease that affects millions of people worldwide.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is not fully understood, but it is believed to involve the formation of complexes between N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide and calcium and phosphate ions in the saliva and dental plaque. These complexes are then able to penetrate the tooth enamel and provide a source of calcium and phosphate ions for remineralization. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has also been found to inhibit the growth of bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the concentration of calcium and phosphate ions in the saliva and dental plaque, which enhances the remineralization of tooth enamel. It has also been found to inhibit the growth of bacteria that cause dental caries, which helps to prevent the development of cavities.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP for lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it an ideal agent for studying the effects of different treatments on tooth enamel and for testing the efficacy of new dental products. However, there are also some limitations to using N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in lab experiments. For example, it can be difficult to control the concentration of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in the saliva and dental plaque, which can affect the results of experiments.
Future Directions
There are many potential future directions for research on N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP. One area of interest is the development of new dental products that contain N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP, such as toothpaste and mouthwash. These products could be used to prevent and treat dental caries in a more effective way than current products. Another area of interest is the use of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in other areas of medicine, such as orthopedics and dermatology. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been found to have potential applications in these fields due to its ability to enhance the remineralization of bone and skin tissue. Overall, N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound that has the potential to have a significant impact on the field of dentistry and beyond.
Synthesis Methods
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. Enzymatic synthesis involves the use of enzymes such as pyrrolidone carboxylate hydrolase and amidase to catalyze the reaction between 2-chlorobenzoyl chloride and pyrrolidine.
Scientific Research Applications
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of properties that make it an effective agent for preventing and treating dental caries. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to enhance the remineralization of tooth enamel, which is the process by which minerals are deposited back into the enamel to repair damage caused by acid erosion. It has also been found to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
properties
IUPAC Name |
N-(2-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLZIXKOUIHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

